molecular formula C15H26O B1242648 2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan CAS No. 53625-18-6

2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan

Cat. No.: B1242648
CAS No.: 53625-18-6
M. Wt: 222.37 g/mol
InChI Key: PZKNYJWHOZUWDF-YPRXJGMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane is a natural product found in Neoorthocaulis floerkei and Lophozia ventricosa with data available.

Scientific Research Applications

  • Optical Activity and Stereochemistry : The optical activity and absolute configuration of compounds similar to "(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane" have been a subject of study. Researchers have explored the stereochemistry of related dihydroxytricyclo dodecanes, providing insights into the interactions between various molecular groups in these compounds (Jürgensen, Roßnagel, & Musso, 1991).

  • Synthesis Techniques : Various methods for synthesizing related oxatricyclic ring systems have been reported. These include the Prins-pinacol reactions used for stereocontrolled construction of 12-oxatricyclo dodecanes, demonstrating the versatility of these methods in accessing different stereoisomers of the compound (Overman & Velthuisen, 2004).

  • Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds closely related to "(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane," revealing information about the arrangement of atoms and molecular conformation. This includes analysis of compounds with similar tricyclo dodecane structures (Benzalim et al., 2016).

  • Chemical Reactions and Properties : Research has been conducted on the reactions and properties of similar tricyclo dodecane derivatives. This includes studies on bromination reactions and radical rearrangements in benzobicyclic systems (Daştan, 2001), and the formation of new ring systems through cycloaddition reactions (Hong, Shen, & Liao, 2001).

  • Photophysical Studies : Investigations into the photophysics of structurally similar molecules have been carried out. These studies shed light on the dynamic geometry and spectroscopic properties of these compounds (Zwier, Brouwer, Buma, Troisi, & Zerbetto, 2002).

Properties

CAS No.

53625-18-6

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,4S,8S)-1,3,3,8-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane

InChI

InChI=1S/C15H26O/c1-13(2)11-7-5-8-14(3)9-6-10-15(4,16-13)12(11)14/h11-12H,5-10H2,1-4H3/t11-,12?,14-,15+/m0/s1

InChI Key

PZKNYJWHOZUWDF-YPRXJGMQSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]3C1[C@@](CCC2)(OC3(C)C)C

SMILES

CC1(C2CCCC3(C2C(O1)(CCC3)C)C)C

Canonical SMILES

CC1(C2CCCC3(C2C(O1)(CCC3)C)C)C

Synonyms

(-)-maalioxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan
Reactant of Route 2
2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan
Reactant of Route 3
2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan
Reactant of Route 4
2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan
Reactant of Route 5
2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan
Reactant of Route 6
2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan

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